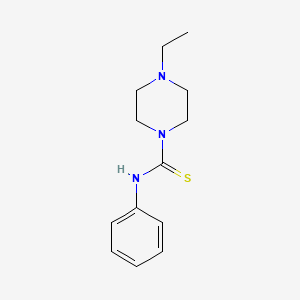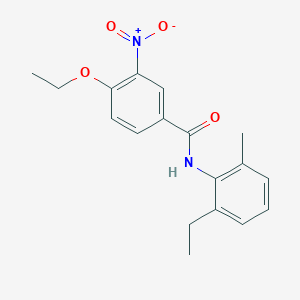
3-bromo-N'-(1-propyl-4-piperidinylidene)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N'-(1-propyl-4-piperidinylidene)benzohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BPIP and is a hydrazide derivative that has shown promising results in several studies.
Aplicaciones Científicas De Investigación
3-bromo-N'-(1-propyl-4-piperidinylidene)benzohydrazide has been extensively studied for its potential applications in various fields. Some of the most notable scientific research applications of this compound include:
1. Anti-tumor activity: Several studies have shown that BPIP has anti-tumor activity and can be used as a potential drug for the treatment of cancer.
2. Anti-inflammatory activity: BPIP has been shown to have anti-inflammatory activity and can be used as a potential drug for the treatment of inflammatory diseases.
3. Anti-microbial activity: BPIP has been shown to have anti-microbial activity and can be used as a potential drug for the treatment of microbial infections.
Mecanismo De Acción
The mechanism of action of 3-bromo-N'-(1-propyl-4-piperidinylidene)benzohydrazide is not fully understood. However, several studies have suggested that this compound works by inhibiting the activity of certain enzymes and proteins in the body. For example, BPIP has been shown to inhibit the activity of MMP-9, which is an enzyme that plays a role in tumor growth and metastasis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N'-(1-propyl-4-piperidinylidene)benzohydrazide are still being studied. However, some of the most notable effects of this compound include:
1. Inhibition of tumor growth and metastasis: BPIP has been shown to inhibit the growth and metastasis of several types of tumors, including breast cancer, lung cancer, and melanoma.
2. Anti-inflammatory effects: BPIP has been shown to have anti-inflammatory effects and can be used as a potential drug for the treatment of inflammatory diseases.
3. Anti-microbial effects: BPIP has been shown to have anti-microbial effects and can be used as a potential drug for the treatment of microbial infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-bromo-N'-(1-propyl-4-piperidinylidene)benzohydrazide has several advantages and limitations for lab experiments. Some of the most notable advantages of this compound include:
1. High potency: BPIP is a highly potent compound that can be used in low concentrations.
2. Versatility: BPIP can be used in a variety of assays and experiments, making it a versatile compound for scientific research.
3. Easy to synthesize: BPIP can be synthesized using a relatively simple and straightforward method.
Some of the limitations of this compound include:
1. Limited solubility: BPIP has limited solubility in water, which can make it difficult to use in certain experiments.
2. Limited stability: BPIP has limited stability, and its activity can decrease over time.
Direcciones Futuras
There are several future directions for research related to 3-bromo-N'-(1-propyl-4-piperidinylidene)benzohydrazide. Some of the most notable future directions include:
1. Further studies on the mechanism of action of BPIP: More research is needed to fully understand the mechanism of action of BPIP and how it interacts with enzymes and proteins in the body.
2. Development of BPIP-based drugs: BPIP has shown promising results in several studies, and more research is needed to develop BPIP-based drugs for the treatment of cancer, inflammatory diseases, and microbial infections.
3. Studies on the pharmacokinetics of BPIP: More research is needed to understand the pharmacokinetics of BPIP, including its absorption, distribution, metabolism, and excretion in the body.
In conclusion, 3-bromo-N'-(1-propyl-4-piperidinylidene)benzohydrazide is a chemical compound that has shown promising results in several scientific research studies. This compound has potential applications in various fields, including cancer treatment, inflammatory disease treatment, and microbial infection treatment. Further research is needed to fully understand the mechanism of action of BPIP and develop BPIP-based drugs for clinical use.
Métodos De Síntesis
The synthesis of 3-bromo-N'-(1-propyl-4-piperidinylidene)benzohydrazide is a complex process that involves several steps. The most common method for synthesizing this compound involves the reaction of 3-bromobenzohydrazide with 1-propylpiperidine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography. The yield of the product is typically around 60-70%.
Propiedades
IUPAC Name |
3-bromo-N-[(1-propylpiperidin-4-ylidene)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN3O/c1-2-8-19-9-6-14(7-10-19)17-18-15(20)12-4-3-5-13(16)11-12/h3-5,11H,2,6-10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBDVMIDZIEHAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(=NNC(=O)C2=CC(=CC=C2)Br)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N'-(1-propylpiperidin-4-ylidene)benzohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-iodobenzaldehyde (8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5705373.png)
![2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(2-chloro-3-pyridinyl)acetamide](/img/structure/B5705378.png)

![N-[1-({[1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-furamide](/img/structure/B5705389.png)
![ethyl 5-{[(2-benzoylhydrazino)carbonyl]amino}-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5705394.png)


![N-{[(4-methoxyphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5705414.png)
![2-[2-(2,4-dimethylphenoxy)ethyl]-2H-1,2,3-benzotriazole](/img/structure/B5705425.png)
![N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5705435.png)
![N-ethyl-2-(1-naphthyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5705443.png)